molecular formula C24H21N3O4 B11515224 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11515224
M. Wt: 415.4 g/mol
InChI Key: ALNYTXAISJBKSQ-CVKSISIWSA-N
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Description

2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-methoxybenzaldehyde, and 2-aminobenzamide. The reaction conditions may involve condensation reactions, cyclization, and various purification steps.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce various substituents to the quinazolinone core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted quinazolinone derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazolinone derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. They may exhibit antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, compounds like 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may bind to active sites, inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-hydroxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one
  • 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-yl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one lies in its specific substituents, which may confer distinct biological activities and chemical properties. The presence of the methoxy group, for example, may enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H21N3O4/c1-15(16-7-10-18(29-2)11-8-16)26-27-23(17-9-12-21-22(13-17)31-14-30-21)25-20-6-4-3-5-19(20)24(27)28/h3-13,23,25H,14H2,1-2H3/b26-15+

InChI Key

ALNYTXAISJBKSQ-CVKSISIWSA-N

Isomeric SMILES

C/C(=N\N1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4)/C5=CC=C(C=C5)OC

Canonical SMILES

CC(=NN1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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